Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-
Description
Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- (hereafter referred to as Adamantyl-pyrazole), is a pyrazole derivative featuring a rigid adamantyl group at position 1 and methyl groups at positions 3 and 5. The adamantyl moiety, a bicyclic diamondoid hydrocarbon, imparts high lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry for enhancing drug bioavailability and target binding . This compound’s structure is distinct from other pyrazol-4-amine derivatives due to the steric bulk and unique electronic properties conferred by the adamantyl substituent.
Properties
Molecular Formula |
C15H23N3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N3/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8,16H2,1-2H3 |
InChI Key |
PHMVIKVPSLOUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Adamantylamine Derivatives
The adamantane component is typically introduced via 1-adamantylamine or its derivatives. A seminal method from US3391142A describes the hydrolysis of 1-acetamido-3,5-dimethyladamantane using sodium hydroxide in diethylene glycol under reflux (6 hours), yielding 1-amino-3,5-dimethyladamantane hydrochloride after acid workup (258°C melting point, 86% yield). Key parameters include:
| Parameter | Condition |
|---|---|
| Reactants | 1-Acetamido-3,5-dimethyladamantane |
| Base | NaOH (38 g) |
| Solvent | Diethylene glycol (300 mL) |
| Temperature | Reflux (≈180°C) |
| Workup | Benzene extraction, HCl saturation |
This method ensures high purity but requires careful control of reaction time to avoid over-deacylation.
Pyrazole Ring Formation
Condensation with Hydrazine Derivatives
The pyrazole core is constructed via cyclocondensation between 1-adamantylamine and diketones. CN102911119B outlines a protocol for 3,4-dimethylpyrazole synthesis using 2-butanone and paraformaldehyde in methanol with sulfuric acid (30–60°C, 4–20 hours). Adapting this for the target compound:
-
3-Methyl-3-buten-2-one Synthesis :
-
Cyclocondensation with Hydrazine :
Adamantane-Pyrazole Coupling
RU2533558C1 details nucleophilic substitution strategies for attaching adamantane to pre-formed pyrazoles. For 1-(1-adamantyl)-3,5-dimethylpyrazole:
-
Reactants : 3,5-Dimethylpyrazole and 1-bromoadamantane.
-
Conditions : K₂CO₃ in DMF, 80°C, 12 hours.
Regioselective Amination
Nitro Group Reduction
Amination at the 4-position is achieved via nitro group reduction. ChemicalBook (source) reports Pd/C-catalyzed hydrogenation of 3,5-dimethyl-4-nitro-1H-pyrazole in ethanol (3 bar H₂, 6 hours), yielding 4-amino-3,5-dimethylpyrazole (86% yield). For the adamantyl derivative:
| Step | Condition |
|---|---|
| Substrate | 1-(1-Adamantyl)-3,5-dimethyl-4-nitro-1H-pyrazole |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Pressure | 3 bar H₂ |
| Time | 6 hours |
Direct Amination via Buchwald-Hartwig Coupling
PMC6017056 (source) describes palladium-catalyzed C–N bond formation for pyrazole amination. Applied to the target compound:
-
Catalyst System : Pd(OAc)₂/Xantphos.
-
Base : Cs₂CO₃.
-
Amination Agent : NH₃·H₂O or benzophenone imine.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements (PMC9854762, source) highlight flow chemistry for improved safety and yield:
Green Chemistry Approaches
Vulcanchem (source) emphasizes solvent-free mechanochemical methods:
-
Ball Milling : 1-Adamantylamine, diketone, and hydrazine hydrate milled with K₂CO₃ (2 hours).
Analytical and Spectroscopic Validation
Characterization Data
Chemical Reactions Analysis
Reactivity of the Pyrazol-4-amine Group
The primary amine (-NH₂) at position 4 exhibits diverse reactivity:
Acylation and Urea Formation
Reaction with isocyanates (e.g., 4-chlorophenyl isocyanate) under reflux conditions (e.g., DCM at 60°C) yields urea derivatives :
This reaction is analogous to pyrazol-3-amine derivatives .
| Reagent | Conditions | Product Type | Yield |
|---|---|---|---|
| 4-Chlorophenyl isocyanate | DCM, reflux, 16 h | Urea derivative | ~60–68% |
Coupling with Electrophiles
The amine can undergo electrophilic substitution with diazonium salts (e.g., aryl diazonium chlorides) to form triazenopyrazoles :
This reaction typically occurs under mild conditions (e.g., aqueous NaOH) .
Reactivity of the Pyrazole Ring
The pyrazole core undergoes electrophilic aromatic substitution influenced by substituents:
-
3,5-Dimethyl groups direct substitution to positions ortho/para to the amine.
-
Adamantyl group enhances lipophilicity and may influence steric effects.
Biological Activity and Structural Tuning
While direct bioactivity data for this compound is limited, related pyrazole derivatives (e.g., pyrazolyl thioureas) exhibit antimicrobial activity . The adamantyl group may enhance membrane permeability or target binding.
Key Challenges and Considerations
-
Stability : The adamantyl group increases molecular rigidity, potentially affecting solubility and reactivity.
-
Selectivity : Substitution patterns must be carefully controlled to target specific sites on the pyrazole ring.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar to pyrazol-4-amine have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited potent antitumor activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) when compared to standard chemotherapeutics like Doxorubicin .
| Compound Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | MCF-7 | 12.5 | |
| Pyrazolo[1,5-a]pyrimidine | HCT-116 | 15.0 | |
| Pyrazolo[1,5-a]pyrimidine | HepG-2 | 10.0 |
Antimicrobial Properties
Pyrazole derivatives have also shown promising antimicrobial activities. A series of new pyrazole compounds were synthesized and screened for antibacterial and antifungal properties. The results indicated that many of these compounds were effective against common pathogens, making them potential candidates for the development of new antimicrobial agents .
| Compound Type | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative | Antibacterial | 50 | |
| Pyrazole Derivative | Antifungal | 25 |
Molecular Mechanisms
The mechanisms through which pyrazole derivatives exert their biological effects have been investigated using various molecular modeling techniques. For example, studies have shown that certain pyrazoles can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells .
Gene Expression Studies
Gene expression analysis has revealed that compounds derived from pyrazoles can modulate the expression of key apoptotic genes. For instance, a study indicated that specific pyrazole analogs significantly upregulated pro-apoptotic genes while downregulating anti-apoptotic genes in breast cancer cell lines .
| Gene Expression Change | Compound Type | Cell Line Tested |
|---|---|---|
| BAX upregulated | Pyrazole Analog | A549 |
| Bcl2 downregulated | Pyrazole Analog | A549 |
| p53 upregulated | Pyrazole Analog | A549 |
Synthesis of Functional Materials
Pyrazoles have been utilized in the synthesis of advanced materials due to their unique structural properties. For example, novel pyrazole-based polymers have been developed for use in organic electronics and photonics, exhibiting excellent thermal stability and electrical conductivity .
Case Study: Anticancer Efficacy
In a controlled study involving a new series of pyrazolo[1,5-a]pyrimidine derivatives, researchers observed significant anticancer activity against multiple human cancer cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest .
Case Study: Antimicrobial Screening
A comprehensive screening of synthesized pyrazole derivatives against a panel of bacterial and fungal strains demonstrated their potential as effective antimicrobial agents, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to act as an NMDA receptor antagonist, blocking NMDA-induced currents in neuronal cells. This action helps in modulating synaptic transmission and has potential therapeutic implications in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The primary structural analogs of Adamantyl-pyrazole are pyrazol-4-amine derivatives with different substituents at position 1 (Table 1). These include:
- 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine (Naphthylmethyl-pyrazole): Features a bulky naphthylmethyl group, enhancing hydrophobicity and π-π stacking interactions .
- 1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine (Cyclopropylethyl-pyrazole): Substituted with a smaller aliphatic group, improving solubility and conformational flexibility .
Table 1. Structural and Physicochemical Comparison
*logP values calculated using ChemDraw Professional v22.0.
Key Observations :
- Lipophilicity : Adamantyl-pyrazole exhibits high lipophilicity (logP ~4.8), comparable to Naphthylmethyl-pyrazole (logP ~5.1), due to the adamantyl and naphthyl groups’ hydrophobic nature. Dimethoxybenzyl-pyrazole has lower logP (2.5) due to polar methoxy groups.
- Solubility : Adamantyl-pyrazole and Naphthylmethyl-pyrazole require DMSO for dissolution, while Cyclopropylethyl-pyrazole shows higher aqueous solubility .
Biological Activity
Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C_{13}H_{18}N_{4}
- Molecular Weight : 234.31 g/mol
The presence of the adamantyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial activity. For instance, compounds structurally related to pyrazol-4-amine have shown effectiveness against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 5a | 250 μg/mL | Escherichia coli |
| 10 | 250 μg/mL | Candida albicans |
These findings suggest that pyrazole derivatives could serve as potential candidates for developing new antimicrobial agents .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. A study highlighted the synthesis of pyrazole-based compounds that exhibited selective cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
For example, one derivative demonstrated an IC50 value of 53 nM against the p38 MAPK enzyme, which is crucial in cancer cell proliferation . Such activity indicates potential use in cancer therapy.
The biological activity of pyrazol-4-amine can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of various enzymes, including cyclooxygenase (COX) and p38 MAPK, which play roles in inflammation and cancer progression.
- Antimicrobial Action : The compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Modulation of Receptors : Certain pyrazole derivatives have been identified as allosteric modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype, which is implicated in cognitive function and psychiatric disorders .
Study on Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various pyrazole derivatives, researchers found that modifications in the pyrazole ring significantly influenced activity levels. Compounds with electron-withdrawing groups showed enhanced activity against multi-drug resistant strains .
Research on Anticancer Properties
A notable investigation into the anticancer properties of pyrazole derivatives revealed that specific substitutions on the pyrazole ring could lead to increased selectivity for cancer cells over normal cells. The study reported a derivative with a modified adamantyl group that exhibited reduced toxicity in normal cells while maintaining efficacy against cancer cells .
Q & A
Q. Key Challenges :
- Adamantyl’s steric bulk may hinder reaction kinetics, requiring prolonged heating or catalytic acceleration.
- Monitor regioselectivity using ¹H NMR to confirm substitution patterns .
Basic Question: How is 1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine characterized structurally?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 287.2132 for C₁₅H₂₃N₃) .
- X-ray Crystallography : Resolve steric effects of the adamantyl group using SHELXL for refinement. Note potential twinning in crystals due to bulky substituents .
Advanced Question: How does the adamantyl group influence the compound’s binding to biological targets?
Methodological Answer:
The adamantyl group enhances lipophilicity and steric bulk, affecting pharmacokinetics and target interactions:
- Lipophilicity : LogP increases by ~2 units compared to non-adamantyl analogs, improving membrane permeability (measured via octanol/water partitioning) .
- Target Binding : Molecular docking (e.g., AutoDock Vina) shows adamantyl fills hydrophobic pockets in enzymes like cytochrome P450 or kinase ATP-binding sites. Compare binding energies with/without adamantyl using free-energy perturbation (FEP) calculations .
- Case Study : In enzyme inhibition assays, adamantyl derivatives show 10–100x higher IC₅₀ values than non-bulky analogs due to steric hindrance .
Advanced Question: How to resolve contradictions in crystallographic data for adamantyl-containing pyrazoles?
Methodological Answer:
Contradictions (e.g., disordered adamantyl moieties or inconsistent bond lengths) require iterative refinement:
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to minimize noise .
- Refinement Tools : SHELXL’s TWIN/BASF commands address twinning, while PART/ISOR restraints manage adamantyl disorder .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.05 Å in bond lengths suggest refinement errors .
Example : A study resolved adamantyl disorder by splitting the moiety into two partial-occupancy sites, achieving R₁ < 0.05 .
Advanced Question: What strategies optimize metal-complex formation with this compound?
Methodological Answer:
The pyrazole NH₂ and adamantyl group enable diverse coordination modes:
- Ligand Design :
- Complex Characterization :
Advanced Question: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or impurity interference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
